molecular formula C6H3I3O2 B104771 2,4,6-Triiodoresorcinol CAS No. 19403-92-0

2,4,6-Triiodoresorcinol

Cat. No.: B104771
CAS No.: 19403-92-0
M. Wt: 487.80 g/mol
InChI Key: XKFZYVWWXHCHIX-UHFFFAOYSA-N
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Description

Riodoxol, also known as 2,4,6-triiodoresorcinol, is a compound with significant antimicrobial properties. It exhibits antiviral, antifungal, and antibacterial activities, making it a versatile agent in the treatment of various infections. Riodoxol is particularly effective against viral disorders of the skin and mucous membranes, including herpes simplex virus infections .

Mechanism of Action

Target of Action

Riodoxol is primarily an antiviral agent . Its primary targets are viruses, where it affects their multiplication and maturation .

Mode of Action

It is known that riodoxol affects the multiplication and maturation of viruses . This suggests that it may interfere with the replication cycle of the virus, possibly inhibiting key enzymes or processes required for viral replication and assembly.

Biochemical Pathways

Given its antiviral activity, it can be inferred that riodoxol likely interacts with pathways related to viral replication and maturation .

Result of Action

As a result of its action, Riodoxol inhibits the multiplication and maturation of viruses . This leads to a reduction in viral load and potentially helps to alleviate the symptoms of viral infections.

Biochemical Analysis

Biochemical Properties

Riodoxol interacts with various biomolecules in biochemical reactionsIts antiviral properties suggest that it may interact with viral proteins or host cell proteins involved in viral replication .

Cellular Effects

Riodoxol’s effects on various types of cells and cellular processes are primarily related to its antiviral activity. It is believed to influence cell function by interfering with viral replication processes, which could potentially impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to affect the multiplication and maturation of viruses . This suggests that it may bind to certain biomolecules, inhibit or activate enzymes, and cause changes in gene expression related to viral replication.

Preparation Methods

Synthetic Routes and Reaction Conditions

Riodoxol is synthesized through the iodination of resorcinol. The process involves the use of iodine chloride as the iodizing agent and hydrochloric acid as the catalyst. The reaction is carried out under controlled conditions to ensure the formation of 2,4,6-triiodoresorcinol. The reaction mixture is allowed to stand for a specific period, followed by filtration and recrystallization to obtain pure riodoxol .

Industrial Production Methods

In an industrial setting, the synthesis of riodoxol involves dissolving sodium bicarbonate and resorcinol in water, followed by the addition of an aqueous solution of iodine and potassium iodide. The reaction is maintained at a temperature of approximately 10°C. After the reaction is complete, the product is filtered, washed, and recrystallized using carbon tetrachloride. The final product is obtained as white needle-like crystals .

Chemical Reactions Analysis

Types of Reactions

Riodoxol undergoes various chemical reactions, including:

    Oxidation: Riodoxol can be oxidized to form different iodinated derivatives.

    Substitution: The iodine atoms in riodoxol can be substituted with other halogens or functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Substitution: Halogenating agents like chlorine or bromine can be employed for substitution reactions.

Major Products

The major products formed from these reactions include various iodinated and halogenated derivatives of resorcinol, which may exhibit different biological activities .

Scientific Research Applications

Riodoxol has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of other iodinated compounds.

    Biology: Riodoxol is studied for its antiviral properties, particularly against herpes simplex virus and influenza virus.

    Medicine: It is used in the formulation of ointments and eye films for the treatment of viral and fungal infections of the skin and mucous membranes.

    Industry: Riodoxol is utilized in the production of antimicrobial coatings and materials.

Comparison with Similar Compounds

Similar Compounds

    Tebrophen: Tebrophen is another antiviral compound that contains halogen-substituted resorcinol fragments. It is used in the treatment of viral infections but has a narrower spectrum of activity compared to riodoxol.

    Triiodophenol: This compound is similar in structure to riodoxol but lacks the same broad-spectrum antimicrobial properties.

Uniqueness of Riodoxol

Riodoxol stands out due to its broad-spectrum activity against a variety of microorganisms, including viruses, bacteria, and fungi. Its ability to inhibit the replication of herpes simplex virus and other pathogens makes it a valuable compound in both medical and industrial applications .

Properties

IUPAC Name

2,4,6-triiodobenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3I3O2/c7-2-1-3(8)6(11)4(9)5(2)10/h1,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKFZYVWWXHCHIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1I)O)I)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3I3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20173023
Record name 2,4,6-Triiodoresorcinol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19403-92-0
Record name 2,4,6-Triiodoresorcinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19403-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Triiodoresorcinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019403920
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,6-Triiodoresorcinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20173023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-triiodobenzene-1,3-diol
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,4,6-TRIIODORESORCINOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism of action of Riodoxol against Herpes Simplex Virus?

A: Riodoxol exhibits a two-pronged antiviral effect against Herpes Simplex Virus type 1 (HSV-1). Research suggests it interferes with the virus's DNA replication cycle, potentially hindering viral multiplication. Additionally, it disrupts the late maturation stage of the virus, particularly during its release from the nucleus. This disruption manifests as virions with incomplete nucleoid structures and prolonged retention within cytoplasmic vacuoles. [, ]

Q2: Does Riodoxol impact the synthesis of viral proteins and RNA in influenza viruses?

A: Unlike its effects on HSV-1, studies indicate that Riodoxol does not hinder the synthesis of viral RNA and proteins in influenza viruses. [, ] This suggests a degree of specificity in Riodoxol's antiviral activity.

Q3: What are the structural characteristics of Riodoxol?

A: Riodoxol (2,4,6-Triiodoresorcinol) is an organic compound with three iodine atoms substituted onto a resorcinol molecule. While specific spectroscopic data is not available in the provided research, its structural features have been investigated in the context of polymorphism. [, ]

Q4: What is known about the polymorphic behavior of Riodoxol?

A: Riodoxol exhibits polymorphism, existing in both orthorhombic (TIR-O) and monoclinic (TIR-M) forms. These polymorphs are stabilized by inter-halogen iodine-iodine interactions. Interestingly, these forms are isostructural with triiodophloroglucinol (TIG) polymorphs, indicating a structural relationship within this series of triiodobenzene derivatives. []

Q5: What is the historical context of Riodoxol research?

A: Riodoxol emerged as a novel antiviral chemotherapeutic agent. [, ] While its development as a treatment for herpetic keratitis, particularly using ointment formulations, has been explored [, ], further research and advancements are needed to fully elucidate its potential and address any limitations.

Q6: Are there analytical methods available for the detection and quantification of Riodoxol?

A: While not specifically focused on Riodoxol, research highlights a high-performance liquid chromatography (HPLC) method for analyzing this compound (I3R) and other related compounds in the context of the color additive FD&C Red No. 3. This method demonstrates the applicability of HPLC for detecting and quantifying Riodoxol and its potential impurities. []

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